molecular formula C7H9NO3 B2988177 Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1932464-50-0

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2988177
CAS No.: 1932464-50-0
M. Wt: 155.153
InChI Key: WQDCTFZCSJENFI-FBCQKBJTSA-N
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Description

Methyl (1S,5S)-3-oxo-2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor molecule through a series of chemical reactions, including esterification and cyclization steps. The reaction conditions often require precise temperature control and the use of catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
  • Methyl (1S,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

Uniqueness

Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific stereochemistry and the presence of an azabicyclohexane ring. This structural feature imparts distinctive chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9)/t4-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDCTFZCSJENFI-FBCQKBJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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